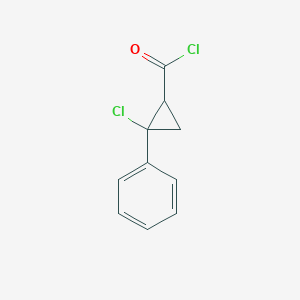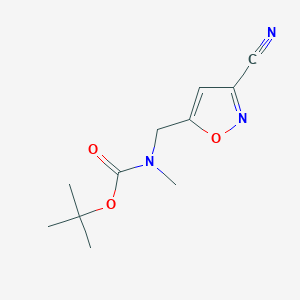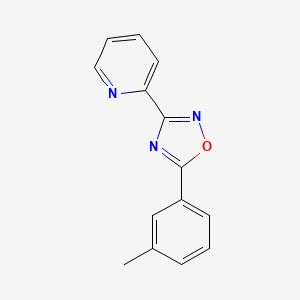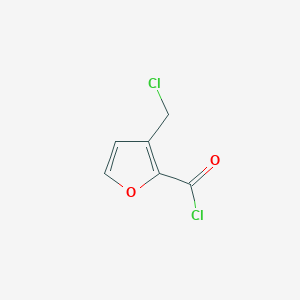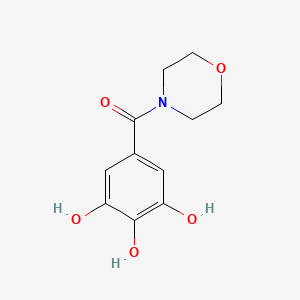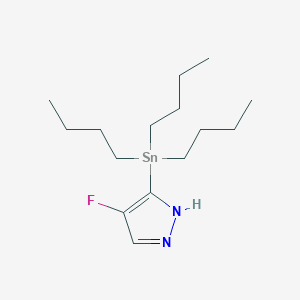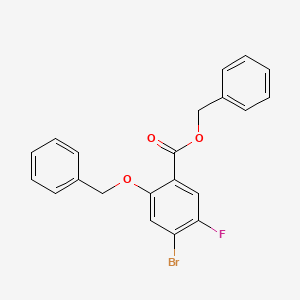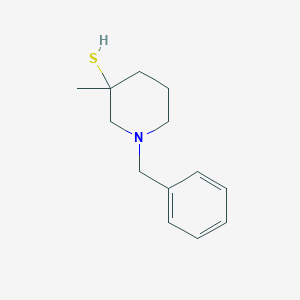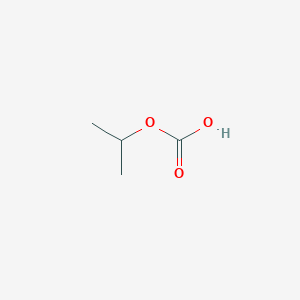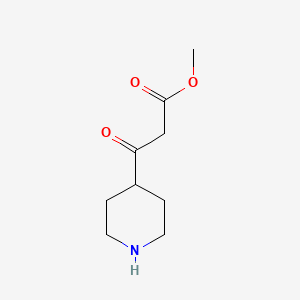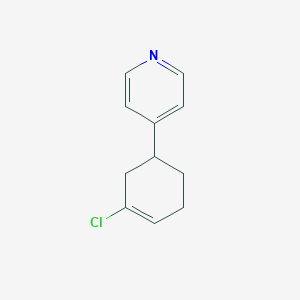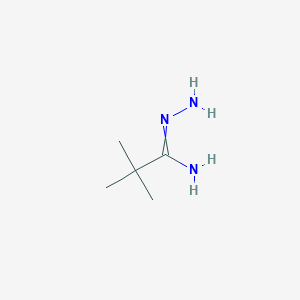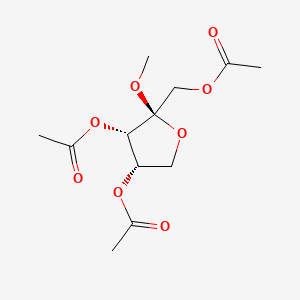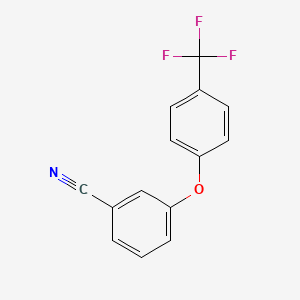
3-(4-(Trifluoromethyl)phenoxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Trifluoromethyl)phenoxy)benzonitrile is an organic compound with the molecular formula C14H8F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethyl)phenoxy)benzonitrile typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 4-(trifluoromethyl)phenol with 3-bromobenzonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
3-(4-(Trifluoromethyl)phenoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
3-(4-(Trifluoromethyl)phenoxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
作用機序
The mechanism of action of 3-(4-(Trifluoromethyl)phenoxy)benzonitrile is primarily related to its ability to interact with biological targets through its trifluoromethyl and nitrile groups. These functional groups can form strong interactions with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)benzonitrile: Similar structure but lacks the phenoxy group.
4-(Trifluoromethyl)phenol: Contains the trifluoromethyl group but lacks the benzonitrile moiety.
4-(Trifluoromethyl)benzonitrile: Similar structure but with different substitution patterns.
Uniqueness
3-(4-(Trifluoromethyl)phenoxy)benzonitrile is unique due to the combination of its trifluoromethyl, phenoxy, and benzonitrile groups. This unique structure imparts specific chemical and biological properties that are not observed in its similar compounds. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .
特性
分子式 |
C14H8F3NO |
|---|---|
分子量 |
263.21 g/mol |
IUPAC名 |
3-[4-(trifluoromethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)11-4-6-12(7-5-11)19-13-3-1-2-10(8-13)9-18/h1-8H |
InChIキー |
IQROOEWZEWGPMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


